molecular formula C20H26ClF2N3O2S B2837211 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride CAS No. 1216585-12-4

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2837211
CAS No.: 1216585-12-4
M. Wt: 445.95
InChI Key: UFKRWGGIQVRPTO-UHFFFAOYSA-N
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Description

N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a fluorinated benzothiazole derivative with a cyclohexanecarboxamide core and a morpholinoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Its structure features:

  • 4,6-Difluorobenzo[d]thiazole: Enhances metabolic stability and lipophilicity .
  • Morpholinoethyl group: Improves water solubility due to the polar morpholine ring.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N3O2S.ClH/c21-15-12-16(22)18-17(13-15)28-20(23-18)25(7-6-24-8-10-27-11-9-24)19(26)14-4-2-1-3-5-14;/h12-14H,1-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKRWGGIQVRPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a fluorinated benzaldehyde under acidic conditions.

    Introduction of the morpholinoethyl side chain: The benzo[d]thiazole intermediate is then reacted with a morpholinoethyl halide in the presence of a base, such as potassium carbonate, to form the desired side chain.

    Attachment of the cyclohexanecarboxamide moiety: The final step involves the coupling of the intermediate with cyclohexanecarboxylic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzo[d]thiazole core or the morpholinoethyl side chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways, metabolic pathways, or gene expression pathways affected by the compound.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Key analogs differ in substituents on the benzothiazole moiety, impacting physical and biological properties:

Compound Name Substituents (Position) Melting Point (°C) HPLC Purity (%) Key Structural Features
Target Compound (Hydrochloride) 4,6-F₂ Not reported Not reported Cyclohexanecarboxamide, Morpholinoethyl
N-(6-Fluorobenzo[d]thiazol-2-yl)-...acetamide 6-F 247.8 91.2 Isoquinoline-acetamide core
N-(4,6-Dichlorobenzo[d]thiazol-2-yl)-...acetamide 4,6-Cl₂ 255.3 94.8 Increased halogenation
N-(4,6-Dibromobenzo[d]thiazol-2-yl)-...acetamide 4,6-Br₂ 260.1 93.5 Higher molecular weight

Key Observations :

  • Halogenation (Cl, Br) increases melting points, suggesting enhanced crystallinity .
  • Fluorine substitution (as in the target compound) balances lipophilicity and metabolic stability compared to bulkier halogens .

Modifications to the Amine Side Chain

The morpholinoethyl group distinguishes the target compound from analogs with alternative amine substituents:

Compound Name Amine Substituent Solubility Implications Potential Biological Impact
Target Compound Morpholinoethyl High (due to HCl salt and polar group) Enhanced tissue penetration
N-(...)-N-(2-(Dimethylamino)ethyl)... hydrochloride Dimethylaminoethyl Moderate (less polar than morpholine) Altered pharmacokinetics

Key Observations :

  • Morpholinoethyl’s oxygen atom increases polarity, improving aqueous solubility over dimethylaminoethyl analogs .

Carboxamide Core Modifications

Replacing cyclohexanecarboxamide with benzamide alters steric and electronic properties:

Compound Name Carboxamide Core LogP (Predicted) Structural Flexibility
Target Compound Cyclohexanecarboxamide ~3.5 Rigid, hydrophobic
N-(...)-3-methoxy-N-(2-morpholinoethyl)benzamide 3-Methoxybenzamide ~2.8 Planar, less bulky

Key Observations :

  • The cyclohexane ring in the target compound increases hydrophobicity (higher LogP), favoring membrane permeability .
  • Benzamide derivatives (e.g., 3-methoxy) may exhibit faster metabolic clearance due to reduced steric hindrance .

Research Findings and Implications

  • Synthetic Routes : Analogous to , the target compound’s synthesis likely involves coupling a benzothiazol-2-ylamine with a cyclohexanecarboxamide intermediate, followed by HCl salt formation .
  • Biological Activity : While specific data for the target compound is unavailable, structurally related benzothiazoles show activity in kinase inhibition and antimicrobial assays .

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzo[d]thiazole moiety, which is known for its role in various biological activities.
  • A morpholinoethyl group that may enhance solubility and bioavailability.
  • A cyclohexanecarboxamide structure that contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets can significantly influence its therapeutic potential.

Anticancer Properties

Research indicates that compounds containing the benzo[d]thiazole moiety often exhibit anticancer properties. The mechanism may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, a study highlighted the effectiveness of similar compounds in reducing cell viability in various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

There is emerging evidence that compounds with similar structural features possess antimicrobial properties. The interaction with bacterial cell membranes or inhibition of essential metabolic pathways could be responsible for their efficacy against various pathogens .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, studies on related benzo[d]thiazole derivatives have demonstrated their ability to inhibit enzymes like histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For example:

  • IC50 Values : Compounds in this class have reported IC50 values ranging from 0.1 to 10 μM against different types of cancer cells, indicating potent anticancer activity .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to evaluate the therapeutic potential fully. Preliminary animal studies suggest that the compound may reduce tumor burden; however, further research is required to confirm these findings and understand the pharmacokinetics involved .

Summary of Research Findings

Study Focus Findings Reference
Anticancer ActivitySignificant reduction in cell viability across various cancer lines; IC50 values between 0.1 - 10 μM
Antimicrobial PropertiesPotential efficacy against bacterial strains; mechanism involves membrane disruption
Enzyme InhibitionEffective inhibition of HDACs; implications for cancer treatment

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Isoxazole/cyclohexane ring formation : Cyclization of precursors using solvents like acetonitrile or THF under reflux (180–230°C) .
  • Coupling reactions : Introduction of the benzo[d]thiazole moiety via thionyl chloride-mediated amidation or nucleophilic substitution, with morpholinoethylamine as a key reagent .
  • Hydrochloride salt formation : Final purification using recrystallization (e.g., methanol/water mixtures) .

Optimization Tips :

  • Adjust solvent polarity (e.g., THF for higher yields vs. ethanol for easier purification) .
  • Control temperature to minimize side reactions (e.g., <200°C for amide coupling) .
  • Use catalysts like triethylamine to accelerate coupling steps .

Table 1 : Representative Synthesis Conditions

StepReagents/ConditionsYield RangeKey Reference
Cyclohexane ring formationTHF, 190–232°C60–93%
Benzo[d]thiazole couplingThionyl chloride, DCM, 0–25°C45–85%
Salt formationMethanol/HCl, RT70–90%

Q. How is structural confirmation achieved, and what analytical methods are critical?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify amide bonds, morpholinoethyl group integration, and fluorine substituents (e.g., δ 160–165 ppm for CF₂ in ¹⁹F NMR) .
  • Mass Spectrometry (ESI–MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 500–520) and isotopic patterns for Cl/F .
  • HPLC Purity Analysis : Methods using C18 columns (90% acetonitrile/water, 0.1% TFA) achieve >95% purity .

Table 2 : Representative Spectroscopic Data

TechniqueKey Peaks/ObservationsReference
¹H NMRδ 3.5–4.0 ppm (morpholino -CH₂), δ 1.2–1.8 ppm (cyclohexane)
IR1650–1680 cm⁻¹ (amide C=O), 1150 cm⁻¹ (C-F)
ESI–MS[M+H]⁺ = 506.2 (calc.), 506.1 (obs.)

Q. What stability considerations are relevant for storage and experimental use?

  • pH Sensitivity : Degrades in strongly acidic/basic conditions (e.g., >10% decomposition at pH <3 or >10 after 24 hours) .
  • Light/Temperature : Store at –20°C in amber vials; avoid prolonged exposure to >40°C .
  • Solubility : Hydrochloride salt enhances aqueous solubility (e.g., 10–15 mg/mL in PBS) .

Advanced Research Questions

Q. How can conflicting yield data in literature be resolved during scale-up?

Discrepancies often arise from:

  • Solvent Purity : Trace water in THF reduces coupling efficiency (use molecular sieves) .
  • Reagent Ratios : Excess morpholinoethylamine (1.2–1.5 eq.) improves amidation yields .
  • Workup Methods : Replace column chromatography with pH-controlled precipitation to retain hydrochloride salt integrity .

Case Study :

  • Ethanol vs. THF in cyclohexane ring formation: THF increases yield by 20% but requires stricter anhydrous conditions .

Q. What in silico strategies predict biological targets or metabolic pathways?

  • Molecular Docking : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) based on structural analogs (e.g., nitroheterocyclic inhibitors) .
  • ADMET Prediction : Tools like SwissADME estimate logP ≈ 2.5 (moderate lipophilicity) and CYP3A4 metabolism .
  • Dynamic Simulations : MD simulations reveal stable binding to kinase ATP pockets (RMSD <2 Å over 100 ns) .

Q. How can reaction mechanisms be probed for morpholinoethyl group incorporation?

  • Kinetic Studies : Monitor intermediate formation via LC-MS during coupling (e.g., detect acyl chloride intermediate at m/z 300–320) .
  • Isotopic Labeling : Use ¹⁵N-morpholinoethylamine to track incorporation efficiency via NMR .
  • DFT Calculations : Model transition states for amidation (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .

Q. What strategies address low bioactivity in initial screening assays?

  • Prodrug Design : Introduce ester moieties to enhance membrane permeability (e.g., acetylated cyclohexane) .
  • Structural Analog Testing : Replace difluorobenzo[d]thiazole with dichloro or nitro variants to improve target affinity .
  • Synergistic Combinations : Pair with P-glycoprotein inhibitors to overcome efflux in cancer cell lines .

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